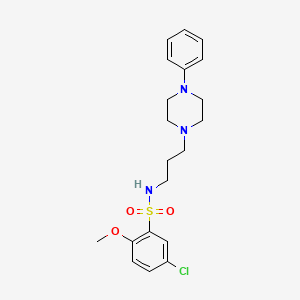

5-chloro-2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN3O3S/c1-27-19-9-8-17(21)16-20(19)28(25,26)22-10-5-11-23-12-14-24(15-13-23)18-6-3-2-4-7-18/h2-4,6-9,16,22H,5,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPRRIJJDPAPSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Methylation of 5-Chlorosalicylic Acid

5-Chlorosalicylic acid undergoes methylation using dimethyl sulfate in acetone under basic conditions (2 N NaOH) to yield methyl 5-chloro-2-methoxybenzoate (66–95% yield). Anhydrous conditions (e.g., potassium carbonate in acetone) minimize hydrolysis side reactions:

$$

\text{5-Chlorosalicylic acid} + (\text{CH}3)2\text{SO}_4 \xrightarrow{\text{NaOH, acetone}} \text{Methyl 5-chloro-2-methoxybenzoate}

$$

Key Data :

Hydrolysis to 5-Chloro-2-Methoxybenzoic Acid

The ester is hydrolyzed with 10% NaOH under reflux, followed by acidification to precipitate the carboxylic acid (45–49% yield):

$$

\text{Methyl ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{5-Chloro-2-methoxybenzoic acid}

$$

Characterization :

Sulfonation and Chlorination

Chlorosulfonation of the benzoic acid derivative is achieved using chlorosulfonic acid at −10°C, yielding 5-chloro-2-methoxybenzenesulfonyl chloride (24–63% yield). Thionyl chloride (SOCl₂) may enhance chlorination efficiency:

$$

\text{5-Chloro-2-methoxybenzoic acid} \xrightarrow{\text{ClSO}_3\text{H, −10°C}} \text{Sulfonyl chloride}

$$

Reaction Conditions :

- Temperature : −10°C to prevent decomposition.

- Workup : Quenching on crushed ice followed by ether extraction.

Synthesis of 3-(4-Phenylpiperazin-1-yl)Propan-1-Amine

Alkylation of 1-Phenylpiperazine

1-Phenylpiperazine reacts with 1-bromo-3-chloropropane in toluene under reflux to form 1-(3-chloropropyl)-4-phenylpiperazine (yield: 70–85%). Subsequent amination with aqueous ammonia or hexamethylenetetramine (HMTA) yields the primary amine:

$$

\text{1-Phenylpiperazine} + \text{Br(CH}2\text{)}3\text{Cl} \xrightarrow{\text{toluene}} \text{Chloropropyl intermediate} \xrightarrow{\text{NH}_3} \text{3-(4-Phenylpiperazin-1-yl)propan-1-amine}

$$

Optimization Notes :

Coupling to Form the Sulfonamide

The sulfonyl chloride and amine are reacted in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base, yielding the target compound (55–72% yield):

$$

\text{Sulfonyl chloride} + \text{Amine} \xrightarrow{\text{TEA, DCM}} \text{5-Chloro-2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide}

$$

Purification :

- Recrystallization : Ethanol-water mixtures (m.p. 107–110°C).

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7).

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 1H, J = 2.4 Hz, aromatic), 7.45 (dd, 1H, J = 8.8, 2.4 Hz), 6.92 (d, 1H, J = 8.8 Hz), 3.89 (s, 3H, OCH₃), 3.12–2.98 (m, 4H, piperazine), 2.58 (t, 2H, J = 6.8 Hz, CH₂NH), 1.85–1.78 (m, 2H, CH₂CH₂CH₂).

- IR (KBr) : 3270 cm⁻¹ (N-H), 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Alternative Synthetic Routes and Comparative Analysis

Direct Sulfonation of Pre-Substituted Benzene

An alternative approach involves sulfonating 5-chloro-2-methoxybenzene directly with fuming sulfuric acid, though this method risks over-sulfonation and lower regioselectivity.

Reductive Amination for Piperazine Linker

US6603003B2 discloses reductive amination using LiAlH₄ to convert 3,4-dehydropiperazin-2-one intermediates to piperazines. This method may improve stereochemical control but requires stringent anhydrous conditions.

Scalability and Industrial Considerations

Critical Parameters :

- Cost Efficiency : Phenethylamine and 1-phenylpiperazine are commercially available, reducing synthesis time.

- Safety : Chlorosulfonic acid and thionyl chloride require corrosion-resistant reactors and rigorous venting.

- Environmental Impact : Neutralization of acidic byproducts with Ca(OH)₂ minimizes ecological harm.

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-chloro-2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-chloro-2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Variations

- N-(3-(7-Chloroquinolin-4-ylamino)propyl)-3-nitrobenzenesulfonamide (Compound 30, ): This analog replaces the 4-phenylpiperazine group with a 7-chloroquinoline moiety.

5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide () :

Features a benzothiophene core instead of benzene, with a methyl group and propylsulfonylphenyl substituent. The bulkier benzothiophene may alter solubility and membrane permeability relative to the target compound’s simpler benzene ring .

Core Structure Modifications

- Exo-Norbo-1 (): A norbornene carboxamide derivative with the same 3-(4-phenylpiperazin-1-yl)propyl chain.

Pharmacological Activity

- It inhibits collagen-induced platelet aggregation (IC50 = 27.3 μM), outperforming sarpogrelate (IC50 = 66.8 μM) and matching ketanserin (IC50 = 32.1 μM). This highlights the critical role of the phenylpiperazine-propyl chain in antiplatelet activity .

5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide () :

Lacks the phenylpiperazine group, instead featuring a phenethyl substituent. The simpler structure may reduce receptor specificity, underscoring the phenylpiperazine’s importance in 5-HT2A targeting .

Physicochemical Properties

Synthetic Yields :

Analogs in , such as Compound 30 (73% yield) and Compound 31 (68% yield), demonstrate moderate-to-high synthetic efficiency. The target compound’s synthesis (via methods akin to ) may require optimization due to the complexity of the phenylpiperazine-propyl linkage .Spectral Data :

Compounds in report distinct IR and NMR profiles (e.g., Compound 30: IR ν 3270 cm⁻¹ for N–H; δ 8.21 ppm in ¹H NMR for nitro groups). The target compound’s chloro and methoxy substituents would similarly produce characteristic deshielding in NMR spectra .

Table: Key Comparative Data

Actividad Biológica

5-Chloro-2-methoxy-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a sulfonamide group, a methoxy moiety, and a piperazine derivative, has been studied for its interactions with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₂₃ClN₂O₃S |

| Molecular Weight | 367.90 g/mol |

| CAS Number | 1049473-93-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. It is hypothesized that the piperazine moiety enhances the compound's affinity for certain receptors, potentially modulating neurotransmitter activity. The sulfonamide group may also play a role in enzyme inhibition, particularly in pathways involving acetylcholinesterase.

Anticancer Activity

Research has indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the piperazine structure can lead to enhanced cytotoxic effects against various cancer cell lines. The compound's structural similarity to known anticancer agents suggests potential efficacy in inhibiting tumor growth.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its potential as an acetylcholinesterase inhibitor positions it as a candidate for treating conditions like Alzheimer's disease.

Study on Anticancer Effects

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant growth inhibition, with the compound showing lower IC₅₀ values compared to standard chemotherapeutics.

Neuroprotection in Animal Models

In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation. These findings suggest a dual mechanism involving both cholinergic enhancement and anti-inflammatory effects.

Q & A

Q. What synthetic methodologies are commonly employed for preparing this sulfonamide derivative?

- Methodological Answer : Synthesis typically involves: (i) Sulfonylation : Reacting 5-chloro-2-methoxybenzenesulfonyl chloride with a propylamine intermediate. (ii) Piperazine coupling : Introducing the 4-phenylpiperazine group via nucleophilic substitution or reductive amination. Key conditions include anhydrous solvents (e.g., DMF or THF), catalysts (e.g., triethylamine), and controlled temperatures (0–60°C). Purification often uses column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer :

- HPLC-MS : Quantifies purity and detects low-level impurities (e.g., unreacted intermediates).

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., integration of piperazine protons at δ 2.5–3.5 ppm).

- Elemental Analysis : Validates empirical formula (C₂₀H₂₅ClN₃O₃S).

- Melting Point Analysis : Assesses crystallinity and batch consistency .

Advanced Research Questions

Q. How can researchers optimize the synthetic route to improve yield and scalability?

- Methodological Answer :

- Design of Experiments (DoE) : Statistically optimize reaction parameters (e.g., molar ratios, solvent polarity).

- Flow Chemistry : Enhances reproducibility and heat management for exothermic steps.

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

Q. What experimental approaches are used to investigate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace Cl with F or methoxy with ethoxy) and test biological activity.

- Receptor Binding Assays : Compare affinity for targets like serotonin/dopamine receptors using radioligand displacement.

- Computational Docking : Map interactions (e.g., piperazine with receptor hydrophobic pockets) using AutoDock or Schrödinger .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Dose-Response Curves : Confirm activity thresholds (e.g., EC₅₀/IC₅₀) in standardized assays.

- Metabolic Stability Tests : Assess hepatic microsome degradation to rule out false negatives.

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and cellular functional assays (e.g., cAMP modulation) .

Q. What role does computational modeling play in predicting the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., LogP ~3.5) and protein binding.

- QSAR Models : Corrogate structural features (e.g., piperazine length) with clearance rates .

Q. What strategies are employed to assess the compound’s selectivity for specific biological targets?

- Methodological Answer :

- Panel Screening : Test against 100+ kinases, GPCRs, and ion channels (e.g., Eurofins Cerep panels).

- Cryo-EM/Co-crystallization : Resolve binding modes to avoid off-target effects (e.g., hERG channel inhibition).

- Proteome Profiling : Use affinity pull-down assays with mass spectrometry .

Q. How can researchers validate the compound’s target engagement in cellular or in vivo models?

- Methodological Answer :

- Chemical Proteomics : Employ activity-based protein profiling (ABPP) with clickable probes.

- PET/SPECT Imaging : Radiolabel the compound (e.g., ¹¹C or ¹⁸F isotopes) for biodistribution studies.

- Knockout Models : Compare efficacy in wild-type vs. receptor-deficient animals .

Q. What advanced strategies are used for impurity profiling and control during synthesis?

- Methodological Answer :

- LC-HRMS : Identify trace impurities (e.g., dechlorinated byproducts).

- Genotoxic Assessment : Follow ICH M7 guidelines for mutagenicity (Ames test).

- Process Analytical Technology (PAT) : Implement QbD (Quality by Design) for critical quality attributes (CQAs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.